Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(+-)-
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Overview
Description
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- is a complex organic compound with a unique structure that includes a thiopyrano ring fused to a pyrrole ring
Preparation Methods
The synthesis of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- involves multiple steps, including the formation of the thiopyrano and pyrrole rings, followed by the introduction of the phenyl and pyrrolidinyl groups. The reaction conditions typically require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- can be compared with other similar compounds, such as:
Thiopyrano(2,3-c)pyrrole derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
Pyrrole derivatives: Compounds with a pyrrole ring that may have different functional groups attached.
Thiopyran derivatives: Compounds with a thiopyran ring that may have different functional groups attached.
The uniqueness of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
146772-45-4 |
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Molecular Formula |
C31H34N2O2S |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
S-(4-hydroxy-7,7-diphenyl-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl) 4-pyrrolidin-1-ylbenzenecarbothioate |
InChI |
InChI=1S/C31H34N2O2S/c34-29-17-18-31(24-9-3-1-4-10-24,25-11-5-2-6-12-25)28-22-33(21-27(28)29)36-30(35)23-13-15-26(16-14-23)32-19-7-8-20-32/h1-6,9-16,27-29,34H,7-8,17-22H2 |
InChI Key |
ZQCPEJBQZJUFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)SN3CC4C(CCC(C4C3)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Origin of Product |
United States |
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